molecular formula C13H12N4O5 B10927791 4-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid

4-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid

Cat. No.: B10927791
M. Wt: 304.26 g/mol
InChI Key: SWHQDANMWBNOAV-UHFFFAOYSA-N
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Description

4-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid is a complex organic compound that features a pyrazole ring substituted with a nitro group and linked to a benzoic acid moiety through a propanoyl amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid typically involves multiple steps:

    Formation of 4-nitro-1H-pyrazole: This can be achieved by nitration of 1H-pyrazole using a nitrating agent such as nitric acid.

    Acylation: The 4-nitro-1H-pyrazole is then acylated with a suitable acyl chloride to form the 2-(4-nitro-1H-pyrazol-1-yl)propanoyl intermediate.

    Amidation: The intermediate is then reacted with 4-aminobenzoic acid under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The pyrazole ring can participate in electrophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.

    Hydrolysis: Acidic or basic solutions, often under elevated temperatures.

Major Products

    Reduction: 4-{[2-(4-amino-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid.

    Substitution: Various substituted pyrazole derivatives.

    Hydrolysis: 4-nitro-1H-pyrazole and 4-aminobenzoic acid.

Scientific Research Applications

4-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid is unique due to the presence of both a nitro-substituted pyrazole ring and a benzoic acid moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H12N4O5

Molecular Weight

304.26 g/mol

IUPAC Name

4-[2-(4-nitropyrazol-1-yl)propanoylamino]benzoic acid

InChI

InChI=1S/C13H12N4O5/c1-8(16-7-11(6-14-16)17(21)22)12(18)15-10-4-2-9(3-5-10)13(19)20/h2-8H,1H3,(H,15,18)(H,19,20)

InChI Key

SWHQDANMWBNOAV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)O)N2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

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